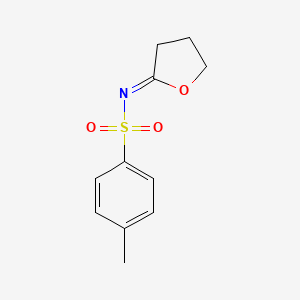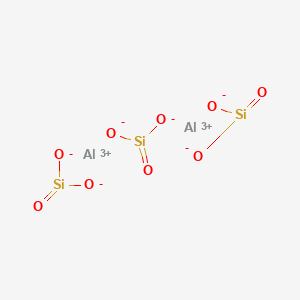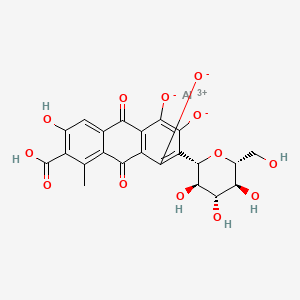
C.I. Natural Red 4:1
Vue d'ensemble
Description
C.I. Natural Red 4:1, also known as carmine or cochineal, has been investigated for its adsorption properties onto marine demosponge spongin skeletons, revealing its potential for bioactive applications and drug delivery systems (Norman et al., 2014).
Synthesis Analysis
The first total synthesis of carthamin, a historic natural red pigment, has been achieved, confirming its proposed structure (Azami et al., 2019).
Molecular Structure Analysis
The molecular structure of several pigments, including C.I. Pigment Red 6 and others, has been determined using X-ray diffraction techniques, revealing details about the crystal structure and intermolecular interactions (Whitaker).
Chemical Reactions and Properties
Studies on the adsorption kinetics and interactions between carmine and spongin demonstrate hydrogen bonding and electrostatic effects as dominant interactions (Norman et al., 2014). Additionally, the synthesis of cationic N-heterocycles highlights the role of these compounds in various natural and pharmaceutical syntheses, indicating the chemical versatility of related red pigments (Gandeepan & Cheng, 2016).
Physical Properties Analysis
Investigations into the adsorption process of carmine onto marine sponge skeletons provide insights into the physical properties of the dye-biopolymer hybrid material, including its adsorption kinetics and the effects of pH and initial concentration on the adsorption process (Norman et al., 2014).
Applications De Recherche Scientifique
Adsorption onto Marine Sponge Spongin : Carmine has been successfully adsorbed onto the spongin-based fibrous skeleton of the marine demosponge Hippospongia communis. This process was analyzed for its kinetics and the interactions between the dye and spongin. The resulting hybrid material shows potential for bioactive applications and drug delivery systems (Norman et al., 2014).
Food and Cosmetic Industry : Carmine is widely used as a natural red dye in food products like candy, dairy products, and beverages, and in cosmetics like eye shadow. A study explored the impact of additives like aspartame and citric acid on carminic acid's spectroscopic characteristics, confirming its stability and effectiveness as a food dye (Rakić et al., 2018).
Photolytic Decoloration Study : The decoloration of carmine through photolytic means in the presence of H2O2 was optimized using response surface methodology. This study contributes to understanding the degradation process of carmine in environmental applications (Körbahti & Rauf, 2009).
Natural Sediment Adsorption Behavior : Research on the adsorption behavior of various dyes, including C.I. Natural Red 4, on natural sediment provided insights into the interactions influenced by solution pH, ion strength, and other factors. This research is significant for understanding environmental impacts and treatment processes (Liu et al., 2001).
Safety And Hazards
The safety data sheet for C.I. Natural Red 4:1 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
C.I. Natural Red 4:1 was adsorbed onto the surface of spongin-based fibrous skeleton of Hippospongia communis marine demosponge for the first time . The results presented confirm the effectiveness of the proposed method for developing a novel dye/biopolymer hybrid material . This novel hybrid material is potentially attractive for bioactive applications and drug delivery systems .
Propriétés
IUPAC Name |
aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13.Al/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+3/p-3/t7-,14-,19+,20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJRELLQRVIXBR-FJASXRKZSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17AlO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Natural Red 4:1 | |
CAS RN |
1328-60-5 | |
| Record name | C.I. Natural Red 4:1 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carmine lake | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, molybdatetungstatephosphate](/img/no-structure.png)
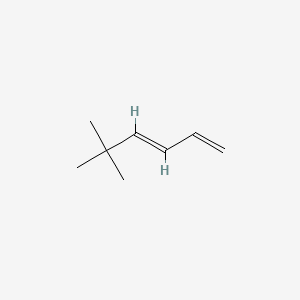
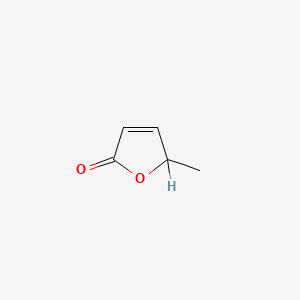
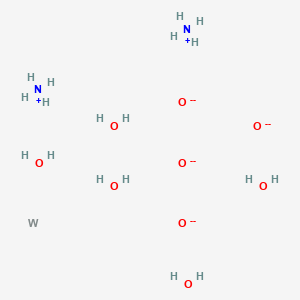
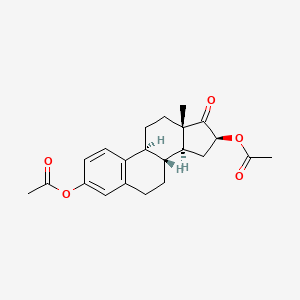
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
